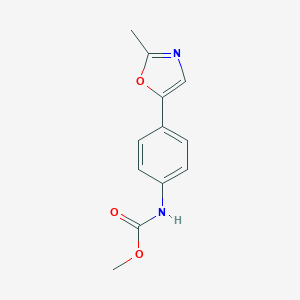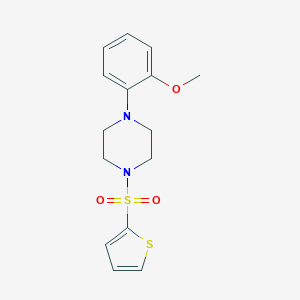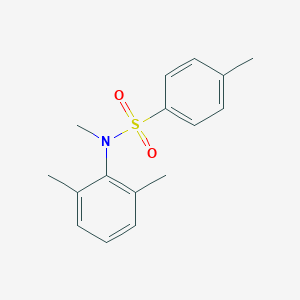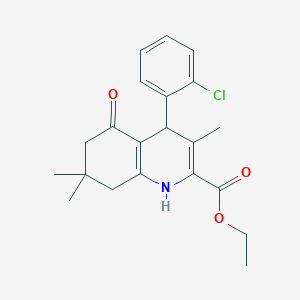
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate is a chemical compound with potential applications in scientific research. It is a member of the carbamate family of compounds, which are widely used in industry and agriculture as pesticides, herbicides, and insecticides. However, this particular compound has shown promise in a variety of scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate involves the inhibition of specific enzymes. This is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact mechanism of inhibition may vary depending on the specific enzyme being studied.
Biochemical and Physiological Effects:
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its enzyme inhibition properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have potential as a neuroprotective agent, with studies suggesting it may have a protective effect on neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate in lab experiments is its specificity for certain enzymes. This can allow for more targeted studies of enzyme function and potential therapeutic targets. However, one limitation is that its effects may not be generalizable to other enzymes or biological systems.
Direcciones Futuras
There are several potential future directions for research involving methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate. One area of interest is in the development of novel enzyme inhibitors for therapeutic use. Another potential direction is in the study of its neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to explore its anti-inflammatory and antioxidant effects and potential applications in these areas.
Métodos De Síntesis
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-methyl-1,3-oxazole with phenyl isocyanate to form 4-(2-methyl-1,3-oxazol-5-yl)phenyl isocyanate. This intermediate is then reacted with methyl alcohol and triethylamine to form the final product, methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate.
Aplicaciones Científicas De Investigación
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate has potential applications in a variety of scientific research fields. One area of interest is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying their function and potential therapeutic targets.
Propiedades
Nombre del producto |
Methyl 4-(2-methyl-1,3-oxazol-5-yl)phenylcarbamate |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
methyl N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H12N2O3/c1-8-13-7-11(17-8)9-3-5-10(6-4-9)14-12(15)16-2/h3-7H,1-2H3,(H,14,15) |
Clave InChI |
AHPDQGPQAQVPBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
SMILES canónico |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)


![N-[2-(3-methoxyphenoxy)ethyl]urea](/img/structure/B299324.png)

![N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)